7-Methyl-4-octanone

Volatility Boiling Point Vapor Pressure

7-Methyl-4-octanone (CAS 20809-46-5) is a branched aliphatic ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. The IUPAC name is 7-methyloctan-4-one, and its structure features a ketone group at the 4-position of an octane chain with a methyl branch at the 7-position.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 20809-46-5
Cat. No. B1618552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-octanone
CAS20809-46-5
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC(=O)CCC(C)C
InChIInChI=1S/C9H18O/c1-4-5-9(10)7-6-8(2)3/h8H,4-7H2,1-3H3
InChIKeyJUTSLBALKVVBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-4-octanone (CAS 20809-46-5) Procurement Guide: Comparative Properties and Applications


7-Methyl-4-octanone (CAS 20809-46-5) is a branched aliphatic ketone with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . The IUPAC name is 7-methyloctan-4-one, and its structure features a ketone group at the 4-position of an octane chain with a methyl branch at the 7-position [1]. This specific branching pattern confers a unique set of physicochemical properties that distinguish it from other methyl-octanone isomers and related carbonyl compounds [2]. Key experimental physical constants include a boiling point of 177-179 °C at 760 mmHg, a density (d₄⁰) of 0.8362, and a refractive index (n₂₀ᴰ) of 1.421 [3]. The compound is recognized for its use in fragrance and flavor applications, where its specific odor profile and volatility characteristics offer distinct advantages over structurally similar alternatives [4]. This guide provides a detailed, quantitative comparison with relevant analogs to inform scientific and procurement decisions.

Why 7-Methyl-4-octanone Cannot Be Substituted by Other Methyl-Octanone Isomers or 4-Octanone


The position of the methyl branch and the ketone functional group in 7-methyl-4-octanone directly determines its physicochemical properties, including boiling point, vapor pressure, and polarity (logP), which in turn govern its volatility, release kinetics, and sensory performance . Simple substitution with unsubstituted 4-octanone or positional isomers like 2-methyl-4-octanone can result in a measurable shift in these parameters, leading to different evaporation profiles and altered odor characteristics . For example, the boiling point of 7-methyl-4-octanone (177-179°C) is significantly higher than that of 4-octanone (163-166°C), indicating a difference in volatility that will directly impact the longevity and intensity of a fragrance or flavor composition [1]. Furthermore, the specific branching pattern influences biodegradation pathways and rates, as indicated by comparative BIOWIN model predictions, which is critical for environmental fate and regulatory compliance considerations [2]. Therefore, generic substitution without understanding these quantifiable differences risks compromising product performance, stability, and compliance.

Quantitative Evidence Guide: 7-Methyl-4-octanone vs. Key Comparators


Volatility Profile: 7-Methyl-4-octanone vs. Unsubstituted 4-Octanone

7-Methyl-4-octanone exhibits a higher boiling point and lower vapor pressure compared to unsubstituted 4-octanone, indicating reduced volatility. This quantitative difference in physical properties translates to a slower evaporation rate and potentially greater longevity in fragrance applications [1]. The higher enthalpy of vaporization for 7-methyl-4-octanone further supports the increased energy required for phase transition .

Volatility Boiling Point Vapor Pressure Fragrance Longevity

Biodegradation Profile: Comparative BIOWIN Predictions for Environmental Fate Assessment

Quantitative structure-activity relationship (QSAR) predictions using the BIOWIN models suggest that 7-methyl-4-octanone is readily biodegradable. While a direct head-to-head experimental biodegradation study with 3-ethyl-4-octanone was not found, comparative analysis of predicted BIOWIN values reveals a measurable difference in the primary biodegradation rate prediction (BIOWIN4) [1][2]. The difference in the MITI linear model (BIOWIN5) further suggests a divergence in aerobic biodegradation probability [1][2].

Environmental Fate Biodegradation Sustainability Regulatory Compliance

Functional Group Stability: Ketone vs. Aldehyde Comparison with 7-Methyloctanal

The ketone functional group of 7-methyl-4-octanone provides inherent chemical stability advantages over the aldehyde group of its close structural analog, 7-methyloctanal. Aldehydes are generally more susceptible to oxidation than ketones, leading to the formation of carboxylic acids, which can alter odor profiles, cause discoloration, and reduce product shelf life . While a specific quantitative stability study for this pair is not available, the general class-level inference is strongly supported by fundamental organic chemistry principles. The difference in boiling point further distinguishes their physical behavior [1].

Chemical Stability Oxidation Resistance Shelf Life Formulation Robustness

Sensory Profile: Distinct Odor Character Relative to Other Carbonyl Compounds

While quantitative odor detection threshold data for 7-methyl-4-octanone is not available in the open literature, studies on the odor similarity of carbonyls demonstrate that even closely related compounds exhibit distinct and non-interchangeable sensory profiles [1]. The odor of 7-methyl-4-octanone is described as having fresh, aliphatic notes, which distinguishes it from the strong, pungent, sweet odor of unsubstituted 4-octanone [2][3].

Fragrance Flavor Olfactory Profile Sensory Differentiation

Optimal Application Scenarios for 7-Methyl-4-octanone Based on Quantitative Differentiation


Long-Lasting Fragrance Formulations

Given its higher boiling point (~177-179°C) and lower vapor pressure (~0.9 mmHg at 25°C) compared to unsubstituted 4-octanone, 7-methyl-4-octanone is best deployed in fragrance applications where extended longevity and a controlled release profile are desired [1]. Its reduced volatility ensures that the fresh, aliphatic scent note persists on the skin or in a product matrix for a longer duration, making it a strategic choice for fine fragrances, personal care products, and long-lasting air care solutions where a quick burst of scent from a more volatile ketone would be insufficient .

Environmentally-Conscious Product Development

The readily biodegradable nature of 7-methyl-4-octanone, as indicated by BIOWIN predictions, supports its use in product lines where environmental footprint is a key marketing or regulatory consideration [1]. For applications where a primary survey biodegradation half-life in the range of 'days-weeks' is acceptable or desirable, 7-methyl-4-octanone presents a favorable profile compared to alternatives like 3-ethyl-4-octanone, which may exhibit slightly faster primary biodegradation . This makes it a suitable candidate for eco-conscious fragrance and flavor formulations.

Stable Flavor and Fragrance Compositions for Complex Matrices

The enhanced chemical stability of the ketone functional group in 7-methyl-4-octanone, relative to the aldehyde group in 7-methyloctanal, makes it the preferred choice for flavor and fragrance applications where the compound will be incorporated into challenging matrices (e.g., high-pH soaps, oxidizing cleaners, or long-shelf-life food products) [1]. This inherent stability reduces the risk of off-odor formation, discoloration, and potency loss over time, ensuring a more consistent and reliable sensory experience for the end-user .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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